molecular formula C23H27N5O2S B3815676 2-(1H-benzimidazol-2-yl)-N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylethanamine

2-(1H-benzimidazol-2-yl)-N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylethanamine

Cat. No.: B3815676
M. Wt: 437.6 g/mol
InChI Key: BZIAGGHULBWHGM-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylethanamine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylethanamine involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. The synthetic route typically starts with the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring. The reaction conditions often involve acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-yl)-N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylethanamine is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-3-31(29,30)23-24-15-19(28(23)16-18-9-5-4-6-10-18)17-27(2)14-13-22-25-20-11-7-8-12-21(20)26-22/h4-12,15H,3,13-14,16-17H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIAGGHULBWHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN(C)CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-benzimidazol-2-yl)-N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylethanamine
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2-(1H-benzimidazol-2-yl)-N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylethanamine
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2-(1H-benzimidazol-2-yl)-N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylethanamine
Reactant of Route 4
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2-(1H-benzimidazol-2-yl)-N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylethanamine
Reactant of Route 5
2-(1H-benzimidazol-2-yl)-N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylethanamine
Reactant of Route 6
Reactant of Route 6
2-(1H-benzimidazol-2-yl)-N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylethanamine

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